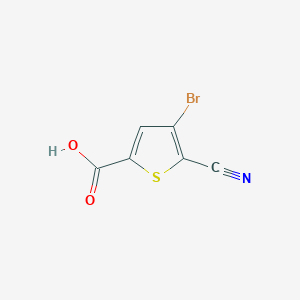
4-Bromo-5-cyanothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-cyanothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1521491-96-2 . It has a molecular weight of 232.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
One of the most common methods for the synthesis of 4-bromo-2-cyanothiophene is the hydrobromination of 2-cyanothiophene . In this process, 2-cyanothiophene is treated with a solution of hydrobromic acid in water or a polar solvent, such as dichloromethane or acetonitrile .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-5-cyanothiophene-2-carboxylic acid . The InChI code for this compound is 1S/C6H2BrNO2S/c7-3-1-4 (6 (9)10)11-5 (3)2-8/h1H, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-cyanothiophene-2-carboxylic acid are not mentioned in the search results, it’s important to note that the compound can be used as an intermediate in various chemical reactions .Physical And Chemical Properties Analysis
4-Bromo-5-cyanothiophene-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 232.06 .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Regio- and Chemoselective Bromination : The study of bromination reactions under various conditions demonstrates the versatility of bromo-substituted compounds in organic synthesis. Specifically, the research highlights methods for brominating cyclopentenones and ketones, which are crucial for synthesizing a wide array of useful substances, including bromo-substituted 2-cyclopenten-1-ones and their analogues (Shirinian et al., 2012).
Polymer and Materials Science : The simple preparation of terthiophene-3′-carboxylic acid and its polymerization on a glassy carbon electrode reveals its potential in creating conducting polymers with applications in electronic devices. These polymers show increased conductivity in a state of full oxidation and exhibit fast electrochromic switching, making them suitable for use in solar cells and other electronic applications (Lee et al., 2002).
Solar Cell Performance : Conductive polymer precursors with various functional groups, including carboxylic acid and cyano groups, were synthesized and compared for their efficiency in photovoltaic cells. The study found that polymers with a carboxylic acid group, similar to the structure of 4-Bromo-5-cyanothiophene-2-carboxylic acid, show strong binding to TiO2 layers and improved cell efficiency (Yoon et al., 2011).
Advanced Applications
GPR35 Agonists : The discovery of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists illustrates the compound's role in exploring new pharmacological pathways. These agonists show promise for further investigation of GPR35 biology and pharmacology, providing insights into new therapeutic targets (Deng et al., 2011).
Surface Functionalization : The study on carbodithioate-containing oligo- and polythiophenes for surface functionalization of nanoparticles highlights the potential of thiophene derivatives in materials science. These compounds can be used for modifying the surface properties of semiconductors and metals, impacting the development of nanotechnology and electronics (Querner et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-cyanothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPOZHSHPEPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1521491-96-2 |
Source


|
| Record name | 4-bromo-5-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)



![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)